2-(Methylthio)-1-(piperazin-1-yl)ethan-1-one
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Overview
Description
2-(Methylthio)-1-(piperazin-1-yl)ethan-1-one is a chemical compound that features a piperazine ring substituted with a methylthio group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-1-(piperazin-1-yl)ethan-1-one typically involves the reaction of piperazine with a suitable methylthio-substituted ethanone precursor. One common method involves the nucleophilic substitution of a methylthio group onto a piperazine ring under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)-1-(piperazin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The ethanone moiety can be reduced to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenated compounds and strong bases are typically used for nucleophilic substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
2-(Methylthio)-1-(piperazin-1-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Methylthio)-1-(piperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The piperazine ring can interact with biological receptors, while the methylthio and ethanone groups can modulate the compound’s activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(2-Methylthioethyl)piperazine: Similar structure but lacks the ethanone moiety.
2-(Methylthio)-1-(piperidin-1-yl)ethan-1-one: Similar structure but with a piperidine ring instead of piperazine.
N-Methylpiperazine: Lacks the methylthio and ethanone groups.
Uniqueness
2-(Methylthio)-1-(piperazin-1-yl)ethan-1-one is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H14N2OS |
---|---|
Molecular Weight |
174.27 g/mol |
IUPAC Name |
2-methylsulfanyl-1-piperazin-1-ylethanone |
InChI |
InChI=1S/C7H14N2OS/c1-11-6-7(10)9-4-2-8-3-5-9/h8H,2-6H2,1H3 |
InChI Key |
YRUKQBNTWXFUBV-UHFFFAOYSA-N |
Canonical SMILES |
CSCC(=O)N1CCNCC1 |
Origin of Product |
United States |
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